molecular formula C16H14ClN5 B146805 5-Cyano-2,3-di-p-tolyltetrazolium chloride CAS No. 90217-02-0

5-Cyano-2,3-di-p-tolyltetrazolium chloride

Cat. No. B146805
CAS RN: 90217-02-0
M. Wt: 311.77 g/mol
InChI Key: SSJZAXOTLCJNLF-UHFFFAOYSA-M
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Description

5-Cyano-2,3-di-p-tolyltetrazolium chloride is a redox-sensitive tetrazolium salt . It produces a fluorescent formazan (only in solid state) upon reduction . It is used to indicate the respiratory activity in cells . It is most often employed in histochemistry and for determining cell viability, for eukaryotic cell viability assays, and bacterial viability experiments .


Molecular Structure Analysis

The empirical formula of 5-Cyano-2,3-di-p-tolyltetrazolium chloride is C16H14ClN5 . The molecular weight is 311.77 . The SMILES string representation is [Cl-].Cc1ccc (cc1)-n2nc (n [n+]2-c3ccc ©cc3)C#N .


Chemical Reactions Analysis

5-Cyano-2,3-di-p-tolyltetrazolium chloride is a redox dye that undergoes reduction to produce a fluorescent formazan in the presence of oxygen . This reaction is used to indicate cellular respiration activity in cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyano-2,3-di-p-tolyltetrazolium chloride include its form as a powder and its storage temperature of 2-8°C . The assay is ≥85% (HPLC) .

Scientific Research Applications

Redox Activity Measurement in Tumor Cells

This compound is used to measure the redox activity of tumor cells, which is crucial for understanding cancer cell metabolism and could aid in the development of targeted therapies .

Enumeration of Respiring Bacteria

It has applications in microbiology for direct epifluorescent microscopic enumeration of respiring bacteria in food and environmental samples, particularly water samples, which is important for food safety and environmental monitoring .

Marine Bacteria Quantification

The compound provides a quantitative methodology for measuring marine bacteria, contributing to marine biology research and ecological studies .

Live/Dead Analysis

The CTC-reduction test using this compound is utilized for live/dead analysis in cell biology, which helps distinguish between viable and non-viable cells in various biological samples .

Histochemistry

It is employed in histochemistry to study the chemical composition of cells and tissues by staining and visualization, which is essential for pathological diagnosis and research .

Cell Viability Assays

For eukaryotic cell viability assays and bacterial viability experiments, this compound is frequently used to determine cell health, which is vital for a wide range of biological and medical research .

Metabolic Activity Detection in Microorganisms

As a redox-sensitive tetrazolium salt, it’s used primarily to detect metabolic activity in microorganisms. This helps in studying microbial ecology and developing antimicrobial treatments .

Safety And Hazards

5-Cyano-2,3-di-p-tolyltetrazolium chloride causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJZAXOTLCJNLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376367
Record name 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride
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Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2,3-di-p-tolyltetrazolium chloride

CAS RN

90217-02-0, 102568-47-8
Record name 5-Cyano-2,3-di-p-tolyltetrazolium chloride
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Record name 5-Cyano-2,3-di-p-tolyltetrazolium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazolium, 5-cyano-2,3-bis(4-methylphenyl)-, chloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CYANO-2,3-DI-P-TOLYLTETRAZOLIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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